LY456066

説明

特性

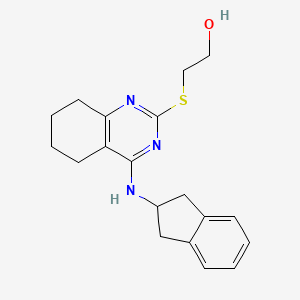

分子式 |

C19H23N3OS |

|---|---|

分子量 |

341.5 g/mol |

IUPAC名 |

2-[[4-(2,3-dihydro-1H-inden-2-ylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanol |

InChI |

InChI=1S/C19H23N3OS/c23-9-10-24-19-21-17-8-4-3-7-16(17)18(22-19)20-15-11-13-5-1-2-6-14(13)12-15/h1-2,5-6,15,23H,3-4,7-12H2,(H,20,21,22) |

InChIキー |

VZJHTQZXSTXJNO-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=NC(=N2)SCCO)NC3CC4=CC=CC=C4C3 |

正規SMILES |

C1CCC2=C(C1)C(=NC(=N2)SCCO)NC3CC4=CC=CC=C4C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

LY456066; LY 456066; LY-456066. |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of LY456236, a Selective mGluR1 Antagonist

PREFATORY NOTE: Initial inquiries for LY456066 revealed a similarly named compound, LY456236, with a more extensive body of publicly available research. Both are selective, non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1) developed by Eli Lilly and Company. This guide will focus on the pharmacological profile and mechanism of action of LY456236 due to the greater availability of detailed scientific data.

Executive Summary

LY456236 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its mechanism of action in the central nervous system (CNS) is centered on the allosteric modulation of this key receptor, which is involved in excitatory synaptic transmission. By binding to a site distinct from the glutamate binding site, LY456236 inhibits mGluR1-mediated signaling cascades, leading to a reduction in neuronal excitability. This has been demonstrated through a variety of in vitro and in vivo studies, which have explored its potential therapeutic applications in conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy, pain, and anxiety. This technical guide provides a comprehensive overview of the available data on LY456236, including its binding affinity, functional activity, and effects in preclinical models, along with detailed experimental protocols and visual representations of its mechanism of action.

Core Mechanism of Action in the CNS

LY456236 exerts its effects in the CNS by selectively targeting and inhibiting the metabotropic glutamate receptor 1 (mGluR1). As a non-competitive antagonist , it does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to an allosteric site within the seven-transmembrane domain of the receptor.[1][2] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound.

The mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] By preventing the initial activation of the mGluR1, LY456236 effectively blocks these downstream signaling events, thereby dampening excessive neuronal excitability.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for LY456236 from various in vitro and in vivo studies.

In Vitro Activity

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| IC50 | Human | Recombinant | 143 nM | |

| IC50 | Rat | Recombinant | > 10 µM (for mGluR5) | |

| pIC50 | - | - | 6.9 | [4] |

In Vivo Efficacy

| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference |

| Formalin-induced hyperalgesia | Mouse | Reduction of hyperalgesic behavior | - | 28 mg/kg | |

| Formalin-induced hyperalgesia | Rat | Reduction of hyperalgesic behavior | - | 16.3 mg/kg | |

| Sound-induced seizures | Mouse (DBA/2) | Inhibition of clonic-tonic seizures | - | Dose-dependent inhibition | [5] |

| Threshold electroshock | Mouse (CF1) | Inhibition of tonic extensor seizures | - | Dose-dependent inhibition | [5] |

| 6-Hz focal seizures | Mouse (CF1) | Inhibition of limbic seizures | - | Dose-dependent inhibition | [5] |

| Amygdala-kindled seizures | Rat | Decrease in behavioral and electrographic seizures | - | Dose-dependent decrease | [5] |

Detailed Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the inhibitory potency (IC50) of LY456236 on mGluR1 activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR1 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and plated in 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specific duration at 37°C. This allows the dye to enter the cells.

-

Compound Incubation: Various concentrations of LY456236 are added to the wells and incubated for a predetermined period to allow for receptor binding.

-

Agonist Stimulation: A known agonist of mGluR1, such as glutamate or quisqualate, is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The increase in fluorescence intensity is proportional to the amount of intracellular calcium release.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the concentration of LY456236 and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Model: Formalin-Induced Hyperalgesia

Objective: To assess the analgesic effects of LY456236 in a model of persistent pain.

Methodology:

-

Animals: Male Sprague-Dawley rats or Swiss-Webster mice are used.

-

Drug Administration: LY456236 is administered at various doses via a specific route (e.g., intraperitoneal or oral) at a set time before the formalin injection.

-

Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, the animals are placed in an observation chamber, and the amount of time spent licking, flinching, or biting the injected paw is recorded for a specified period. This biphasic response (an early acute phase and a later inflammatory phase) is quantified.

-

Data Analysis: The ED50 value is determined by analyzing the dose-dependent reduction in the nociceptive behaviors during the second (inflammatory) phase of the formalin test.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow: Calcium Mobilization Assay

Logical Relationship: Non-Competitive Antagonism

Conclusion

LY456236 is a well-characterized, selective, non-competitive antagonist of the mGluR1 receptor. Its mechanism of action, involving allosteric inhibition of a key excitatory glutamate receptor, has been substantiated through robust in vitro and in vivo pharmacological studies. The quantitative data and experimental protocols detailed in this guide provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the CNS pharmacology of LY456236 and the broader field of mGluR1 antagonism. The demonstrated efficacy in preclinical models of epilepsy and pain highlights the potential therapeutic utility of this compound and warrants further investigation into its clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Anticonvulsant effects of LY456236, a selective mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of LY456066: A Non-Competitive mGluR1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various physiological and pathological processes, including pain, anxiety, and neurodegenerative diseases, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of LY456066, a selective, non-competitive antagonist of mGluR1. Developed by Eli Lilly, this compound has served as a valuable pharmacological tool for elucidating the physiological functions of mGluR1 and represents a significant milestone in the development of selective mGluR antagonists. This document will detail its quantitative pharmacological data, the experimental protocols used in its characterization, and the key signaling pathways it modulates.

Discovery and History

The development of selective mGluR1 antagonists has been a key focus in neuroscience research. Early efforts led to the discovery of competitive antagonists, but these often suffered from limited selectivity and poor pharmacokinetic properties. The pursuit of non-competitive antagonists, which bind to an allosteric site on the receptor, offered a promising alternative for achieving greater selectivity and drug-like characteristics.

Eli Lilly and Company was actively involved in a research program to identify and develop potent and selective mGluR1 antagonists. This program led to the discovery of a series of compounds, including LY456236 and LY367385, which showed promise as mGluR1 antagonists.[1] Building upon this research, this compound emerged as a potent and selective non-competitive antagonist of the mGluR1 receptor.[2] Its discovery was a significant step forward in the field, providing a valuable tool for studying the therapeutic potential of mGluR1 antagonism in various preclinical models of pain and anxiety.[3][4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency, binding affinity, and selectivity. The available quantitative data is summarized in the tables below.

| Parameter | Value | Assay | Species | Reference |

| IC₅₀ | 52.0 nM | Inhibition of glutamate-induced intracellular calcium mobilization | Human mGluR1 | [2][3] |

| Kᵢ | 28 nM | Radioligand binding assay using [³H]-R214127 | Rat mGluR1 | [2] |

Table 1: In Vitro Potency and Binding Affinity of this compound

| Receptor Subtype | Selectivity (Fold) | Assay Type | Reference |

| mGluR5 | >100-fold | Functional and Binding Assays | [2] |

| Group II mGluRs (mGluR2/3) | High | Not specified | [5] |

| Group III mGluRs (mGluR4/6/7/8) | High | Not specified | [5] |

| iGluRs (AMPA, NMDA) | No significant activity | Not specified | [6] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The characterization of this compound involved a range of standard and specialized experimental protocols. Below are detailed methodologies for the key assays used to determine its pharmacological properties.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the rat mGluR1a receptor (e.g., CHO-dhfr- cells) or from rat brain tissue known to have high mGluR1 expression (e.g., cerebellum). The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and stored at -80°C.[2][3]

-

Binding Reaction: The binding assay is performed in a 96-well plate format. Each well contains the prepared membranes, the radioligand [³H]R214127 (a selective mGluR1 antagonist), and varying concentrations of the unlabeled competitor compound (this compound).[2][3]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting glutamate-induced activation of mGluR1.

Protocol:

-

Cell Culture: Cells stably expressing the human mGluR1 receptor (e.g., HEK293 cells) are seeded into 96-well or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period.

-

Agonist Stimulation and Signal Detection: An agonist, such as glutamate or quisqualate, is then added to the wells to stimulate the mGluR1 receptors. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[6][8]

-

Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium response is quantified. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[6][8]

Signaling Pathways and Mechanism of Action

This compound acts as a non-competitive antagonist at the mGluR1 receptor. This means it does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated by glutamate.

The primary signaling pathway coupled to mGluR1 is the Gq/11 pathway. Activation of mGluR1 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). By blocking the activation of mGluR1, this compound effectively inhibits this entire downstream signaling cascade.

Experimental Workflow for Antagonist Characterization

The characterization of a novel mGluR1 antagonist like this compound typically follows a structured workflow, moving from initial high-throughput screening to more detailed in vitro and in vivo characterization.

Conclusion

This compound stands as a testament to the successful application of a focused drug discovery program targeting mGluR1. As a potent, selective, and non-competitive antagonist, it has provided the scientific community with a crucial tool to dissect the complex roles of mGluR1 in the central nervous system. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of mGluR1 as a therapeutic target and the continued development of novel modulators of this important receptor.

References

- 1. Anticonvulsant effects of LY456236, a selective mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]R214127: a novel high-affinity radioligand for the mGlu1 receptor reveals a common binding site shared by multiple allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Unraveling the Neuronal Function of Novel Compounds: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of novel chemical entities that modulate neuronal function is a cornerstone of neuroscience research and central nervous system (CNS) drug development. This technical guide outlines a comprehensive, multi-tiered experimental approach for elucidating the function of a previously uncharacterized compound, exemplified by the hypothetical molecule LY456066, in the neuronal context. While specific data for this compound is not publicly available, this document serves as a methodological blueprint, detailing the requisite experimental protocols, data presentation standards, and logical frameworks for assessing a new compound's neuroactivity. We present a series of established in vitro and ex vivo assays, from initial binding and functional screening to electrophysiological analysis and downstream signaling pathway mapping. This guide is intended to provide a robust framework for the systematic investigation of novel neuroactive compounds.

Introduction

The discovery of new molecules with the potential to modulate neuronal activity is a critical first step in the development of novel therapeutics for a wide range of neurological and psychiatric disorders. A systematic and rigorous approach to characterizing the mechanism of action of these compounds is essential to understanding their therapeutic potential and potential liabilities. This whitepaper provides a detailed overview of the experimental workflow for characterizing a novel compound, using the placeholder "this compound" to illustrate the process. The methodologies described herein are standard in the field of neuropharmacology and are designed to provide a comprehensive understanding of a compound's neuronal function.

Tier 1: Initial Target Identification and Binding Affinity

The first step in characterizing a novel compound is to identify its molecular target(s) within the neuron. This is typically achieved through a combination of computational and experimental approaches.

In Silico Screening

Computational methods can provide initial hypotheses about the potential targets of a novel compound based on its chemical structure. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking simulations against a library of known neuronal receptors, ion channels, and enzymes can predict potential binding interactions.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific target. These assays utilize a radiolabeled ligand that is known to bind to the target of interest. The ability of the unlabeled test compound (e.g., this compound) to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay (Example)

-

Preparation of Cell Membranes: Cell lines or primary neurons expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Assay Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding), from which the Ki (inhibitory constant) is calculated.

Table 1: Example Binding Affinity (Ki) of this compound for Various Neuronal Receptors

| Target Receptor | Radioligand | Ki (nM) of this compound (Example Data) |

| Dopamine D2 Receptor | [³H]-Spiperone | 15.2 |

| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | 89.7 |

| NMDA Receptor | [³H]-MK-801 | > 10,000 |

| GABA-A Receptor | [³H]-Muscimol | > 10,000 |

| Alpha-2 Adrenergic Receptor | [³H]-Rauwolscine | 250.4 |

Tier 2: In Vitro Functional Assays

Once a binding target has been identified, the next step is to determine the functional consequence of this binding. Functional assays assess whether the compound acts as an agonist, antagonist, or modulator of the target's activity.

Second Messenger Assays

Many neuronal receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger changes in the intracellular concentration of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP).

Experimental Protocol: cAMP Assay (Example)

-

Cell Culture: CHO or HEK293 cells stably expressing the target receptor (e.g., Dopamine D2 receptor) are cultured in 96-well plates.

-

Compound Treatment: Cells are pre-treated with the test compound (this compound) at various concentrations.

-

Agonist Stimulation: Cells are then stimulated with a known agonist for the receptor (e.g., quinpirole for the D2 receptor) in the presence of a phosphodiesterase inhibitor.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The effect of the test compound on agonist-stimulated cAMP production is quantified to determine its functional activity (e.g., antagonist EC50).

Table 2: Example Functional Activity of this compound at the Dopamine D2 Receptor

| Assay Type | Agonist | Functional Effect of this compound | EC50 / IC50 (nM) (Example Data) |

| cAMP Accumulation | Forskolin | Antagonist | 125.6 |

| [³⁵S]GTPγS Binding | Quinpirole | Inverse Agonist | 78.3 |

| Calcium Mobilization | Carbachol | No Effect | > 10,000 |

Tier 3: Electrophysiological Analysis

Electrophysiology provides a direct measure of a compound's effect on neuronal excitability and synaptic transmission. Patch-clamp electrophysiology on cultured neurons or brain slices allows for the detailed characterization of a compound's impact on ion channel function and synaptic currents.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of electrical currents across the entire cell membrane of a single neuron. It can be used to assess the effects of a compound on resting membrane potential, action potential firing, and postsynaptic currents.

Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons (Example)

-

Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with artificial cerebrospinal fluid (aCSF).

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Data Acquisition: The neuron is held at a specific membrane potential (voltage-clamp) or its natural membrane potential is recorded (current-clamp).

-

Compound Application: The test compound (this compound) is applied to the bath via the perfusion system.

-

Analysis: Changes in holding current, firing frequency, or the amplitude and frequency of spontaneous excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs) are measured.

Table 3: Example Electrophysiological Effects of this compound (1 µM) on Cultured Hippocampal Neurons

| Parameter | Baseline (Mean ± SEM) (Example Data) | After this compound (Mean ± SEM) (Example Data) | Percent Change (Example Data) |

| Resting Membrane Potential (mV) | -65.2 ± 1.8 | -64.9 ± 2.1 | -0.5% |

| Action Potential Firing Rate (Hz) | 2.5 ± 0.4 | 1.1 ± 0.3 | -56% |

| sEPSC Frequency (Hz) | 3.1 ± 0.6 | 1.5 ± 0.4 | -51.6% |

| sEPSC Amplitude (pA) | 22.4 ± 2.9 | 21.9 ± 3.1 | -2.2% |

| sIPSC Frequency (Hz) | 4.5 ± 0.8 | 4.6 ± 0.9 | +2.2% |

| sIPSC Amplitude (pA) | 35.1 ± 4.2 | 34.8 ± 4.5 | -0.9% |

Signaling Pathway and Workflow Diagrams

Visualizing the experimental workflow and the hypothesized signaling pathways is crucial for understanding the compound's mechanism of action.

Caption: Experimental workflow for characterizing a novel neuroactive compound.

Caption: Hypothesized signaling pathway for this compound as a D2 receptor antagonist.

Conclusion

The systematic approach outlined in this whitepaper provides a robust framework for the comprehensive characterization of novel neuroactive compounds. By progressing through tiers of investigation, from initial target binding to functional cellular and electrophysiological consequences, researchers can build a detailed profile of a compound's mechanism of action. The use of standardized protocols and clear data presentation, as exemplified here, is paramount for the successful identification and development of the next generation of CNS therapeutics. While "this compound" was used as a placeholder, this guide provides the necessary intellectual and methodological tools for the rigorous scientific investigation of any new chemical entity with potential neuronal activity.

No Public Data Available for LY456066 in Analgesic Pathway Investigation

A comprehensive search for the compound LY456066 has yielded no publicly available data regarding its use in novel analgesic pathway investigation. Information on its mechanism of action, preclinical studies, or clinical trials for pain relief could not be located in the public domain.

Repeated and targeted searches for "this compound" and related terms did not return any specific scientific literature, clinical trial registrations, or corporate disclosures pertaining to this compound. The search results did, however, provide information on other compounds under investigation by Eli Lilly and Company for pain, such as LY3556050, LY3016859, LY3526318, and LY3857210, which are part of a master protocol study for chronic pain (NCT05986292). This suggests that while there is active research in the analgesic space by the company, information regarding this compound is not currently public.

It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, that its development has been discontinued, or that the identifier is incorrect. Without any specific data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in novel analgesic pathways are encouraged to monitor public disclosures from pharmaceutical companies and scientific publications for information on new chemical entities. For specific inquiries about a particular compound, direct contact with the sponsoring organization may be necessary, although such information is often proprietary.

For those interested in the broader landscape of analgesic development, several general concepts and experimental approaches are commonly employed:

General Analgesic Research Workflow

A typical workflow for investigating a novel analgesic compound involves several stages, from initial discovery to clinical trials.

Common Signaling Pathways in Analgesia

Research into novel analgesics often targets various signaling pathways known to be involved in pain perception and modulation.

Due to the absence of specific information on this compound, this report cannot fulfill the original request for a detailed technical guide. Should information on this compound become publicly available, a comprehensive analysis can be conducted.

The Anxiolytic Potential of LY456066: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Data

A summary of the key pharmacological data for LY456066 is presented in Table 1. This information is crucial for designing and interpreting in vitro and in vivo studies.

| Parameter | Value | Reference |

| Target | Metabotropic Glutamate Receptor 1 (mGluR1) | [1][2] |

| Mechanism of Action | Non-competitive Antagonist | [1] |

| IC50 | 52.0 nM | [1] |

| Reported Preclinical Effects | Anxiolytic-like effects in rodent models | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the mGluR1 receptor. As a non-competitive antagonist, it binds to an allosteric site on the receptor, thereby preventing its activation by the endogenous ligand, glutamate. The mGluR1 receptor is a member of the Group I metabotropic glutamate receptors, which are coupled to the Gq G-protein.

Upon activation by glutamate, mGluR1 initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity.

By blocking this pathway, this compound is hypothesized to reduce excessive glutamatergic neurotransmission in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, leading to its anxiolytic effects.

Experimental Protocols for Assessing Anxiolytic Effects

The anxiolytic potential of a compound like this compound is typically evaluated using a battery of behavioral assays in rodents. The following are generalized protocols for key experiments.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two enclosed arms (e.g., 50 cm x 10 cm x 40 cm) elevated above the floor (e.g., 50 cm).

-

Animals: Adult male rats or mice are commonly used.

-

Procedure:

-

Administer this compound or vehicle at predetermined doses and time points before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (to assess for general locomotor effects).

-

References

The Role of LY456066 in Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456066 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a key modulator of excitatory neurotransmission, this compound has been instrumental in elucidating the physiological and pathophysiological roles of mGluR1. This technical guide provides a comprehensive overview of this compound's mechanism of action within the glutamate signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular interactions and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals engaged in the discovery and development of novel therapeutics targeting glutamatergic dysfunction.

Introduction to Glutamate Signaling and mGluR1

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a variety of glutamate receptors, broadly classified as ionotropic and metabotropic. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[2]

Group I mGluRs, which include mGluR1 and mGluR5, are postsynaptically located and are coupled to Gq/G11 proteins.[3] Upon activation by glutamate, mGluR1 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to the modulation of synaptic function and neuronal excitability.

This compound: A Selective mGluR1 Antagonist

This compound is a non-competitive antagonist of mGluR1, meaning it binds to an allosteric site on the receptor, distinct from the glutamate binding site.[4][5] This mode of action allows it to inhibit receptor function regardless of the concentration of the endogenous agonist, glutamate. The allosteric binding site for non-competitive mGluR1 antagonists is located within the seven-transmembrane domain of the receptor.[5][6]

Mechanism of Action

By binding to its allosteric site, this compound induces a conformational change in the mGluR1 protein that prevents its activation even when glutamate is bound to the orthosteric site. This effectively uncouples the receptor from its associated G-protein, thereby inhibiting the downstream signaling cascade involving PLC, IP3, and Ca2+ mobilization.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/Tissue | Species | Parameter | Value | Reference |

| Functional Assay (FLIPR) | Cells expressing mGluR1 | Human | IC50 | 52.0 ± 6.0 nM | [4] |

| Competition Binding Assay ([3H]-R214127) | Cerebellum membranes | Rat | Ki | ~28 nM | [4] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Adult rat cerebellum is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing mGluR1.

-

Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled mGluR1 antagonist, [3H]-R214127, and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled mGluR1 antagonist.[4]

Functional Assay (Calcium Mobilization - FLIPR)

This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon agonist activation of mGluR1.

Protocol Details:

-

Cell Culture: A cell line (e.g., HEK293) is engineered to stably express the human mGluR1 receptor.

-

Dye Loading: The cells are loaded with a fluorescent dye that increases in intensity upon binding to free intracellular calcium.

-

Compound Application: The cells are pre-incubated with various concentrations of this compound before being stimulated with a glutamate agonist.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[4]

In Vivo Applications and Preclinical Findings

This compound has been evaluated in various preclinical animal models to assess its therapeutic potential, particularly for conditions associated with glutamatergic hyperexcitability, such as chronic pain and anxiety.

Analgesia

Studies have shown that mGluR1 antagonists can produce analgesic effects in models of inflammatory and neuropathic pain. While specific in vivo efficacy data for this compound in pain models is not extensively published in the primary literature, its pharmacological profile as a potent mGluR1 antagonist suggests its potential in this area.

Anxiolysis

The glutamatergic system is heavily implicated in the pathophysiology of anxiety disorders. The anxiolytic-like effects of mGluR1 antagonists have been demonstrated in various rodent behavioral models. The evaluation of this compound in such models would typically involve assessing its ability to reduce anxiety-related behaviors, such as increasing exploration in a novel environment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGluR1 in glutamate signaling. Its high potency and selectivity as a non-competitive antagonist make it a suitable probe for dissecting the complex contributions of mGluR1 to synaptic function and its implications in neurological and psychiatric disorders. The data and protocols presented in this guide offer a foundational understanding of this compound's pharmacological profile and provide a framework for its application in further research. Future studies focusing on the detailed in vivo characterization of this compound will be crucial for fully understanding its therapeutic potential.

References

- 1. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-selective noncompetitive modulators of metabotropic glutamate receptor subtype 1 (mGluR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

Pharmacological Profile of LY456066: An In-Depth Technical Guide

An extensive search of publicly available scientific literature and databases has revealed a significant lack of detailed pharmacological information for the compound LY456066. While the chemical structure is known, identified as 2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol, there is no readily accessible data regarding its mechanism of action, binding affinities, in vitro and in vivo study results, or associated signaling pathways.

This absence of information prevents the creation of a comprehensive technical guide as requested. The core requirements of providing quantitative data in structured tables, detailing experimental protocols, and generating visualizations of signaling pathways cannot be fulfilled due to the unavailability of the necessary primary research data.

It is possible that this compound is an early-stage investigational compound for which research has been discontinued, or that the data remains proprietary and has not been published in the public domain. Without access to primary research articles or corporate disclosures, a detailed pharmacological profile cannot be constructed.

Further investigation would require access to internal research documents from the developing organization, which are not publicly available. Therefore, a technical whitepaper on the core pharmacology of this compound cannot be produced at this time.

Early-Stage Research on Neuroprotection: A Technical Guide to AMPA Receptor Antagonists

Disclaimer: Publicly available scientific literature and preclinical data do not contain specific information regarding a compound designated "LY456066" in the context of neuroprotection. Therefore, this guide focuses on the broader class of compounds to which it likely belongs: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The data, protocols, and pathways described herein are based on early-stage research for representative molecules within this class that have been investigated for their neuroprotective potential.

Introduction: Glutamate Excitotoxicity and the Role of AMPA Receptors

In the mammalian central nervous system (CNS), glutamate is the primary excitatory neurotransmitter, essential for numerous physiological processes. However, excessive glutamate release, often triggered by events like cerebral ischemia or traumatic brain injury, leads to the overactivation of glutamate receptors. This phenomenon, known as excitotoxicity, results in a massive influx of ions, particularly Ca²⁺, which activates downstream catabolic enzymes, promotes the generation of free radicals, and ultimately leads to neuronal death.[1][2][3]

AMPA receptors, a subtype of ionotropic glutamate receptors, play a crucial role in mediating fast excitatory synaptic transmission. Their over-stimulation is a key initial step in the excitotoxic cascade, making them a significant therapeutic target for neuroprotective agents in acute neurological disorders.[4] AMPA receptor antagonists are compounds that block the activity of these receptors, thereby preventing the initial surge of ion influx and mitigating subsequent neuronal damage. These antagonists have demonstrated considerable neuroprotective effects in various preclinical models of neuronal injury and cerebral ischemia.[4][5]

Mechanism of Action of AMPA Receptor Antagonists

AMPA receptor antagonists can be broadly categorized into two main classes based on their mechanism of action:

-

Competitive Antagonists: These compounds, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), bind to the same site on the AMPA receptor as glutamate, directly competing with the endogenous ligand and preventing receptor activation.[5] The quinoxaline-2,3-dione structure is a common backbone for many competitive AMPA receptor antagonists.[4]

-

Non-competitive Antagonists (Negative Allosteric Modulators): These compounds, including those from the 2,3-benzodiazepine class like GYKI 52466 and talampanel, bind to an allosteric site on the receptor complex, distinct from the glutamate-binding site.[6] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[6]

By blocking the AMPA receptor-mediated ion influx, these antagonists prevent the initial stages of the excitotoxic cascade, thereby preserving neuronal integrity in the face of ischemic or excitotoxic insults.

Caption: A simplified diagram of the glutamate excitotoxicity cascade initiated by AMPA receptor overactivation.

References

- 1. Protective effect of the antiepileptic drug candidate talampanel against AMPA-induced striatal neurotoxicity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GYKI 52466 - Wikipedia [en.wikipedia.org]

LY456066: An In-Depth Technical Guide for its Application as a Tool Compound in mGluR1 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456066 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] As a member of the Group I mGluRs, mGluR1 is a G-protein coupled receptor (GPCR) predominantly linked to Gαq/11 signaling. Its activation initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling pathway mobilizes intracellular calcium stores and activates protein kinase C (PKC), playing a crucial role in modulating synaptic plasticity, neuronal excitability, and various physiological and pathological processes. The selectivity and potent antagonism of this compound make it an invaluable tool for elucidating the multifaceted roles of mGluR1 in the central nervous system. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and a visual representation of its mechanism of action.

Pharmacological Profile

This compound exhibits high affinity and selectivity for mGluR1. Its primary pharmacological action is the non-competitive antagonism of the receptor, meaning it binds to an allosteric site distinct from the glutamate binding site.

Quantitative Data

| Parameter | Species | Value | Reference |

| IC₅₀ | Not Specified | 52.0 nM | [1] |

mGluR1 Signaling and Modulation by this compound

The canonical signaling pathway of mGluR1 involves its activation by glutamate, leading to a cascade of intracellular events. This compound, as a non-competitive antagonist, effectively blocks these downstream effects.

mGluR1 Signaling Pathway

Canoncial mGluR1 signaling cascade.

Inhibition by this compound

Allosteric inhibition of mGluR1 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study mGluR1 function.

In Vitro: Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing mGluR1.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human mGluR1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

2. Dye Loading:

-

Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

-

Remove culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove extracellular dye.

3. Compound and Agonist Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of a specific mGluR1 agonist (e.g., DHPG or quisqualate) at a concentration that elicits a submaximal response (EC₈₀).

-

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.

-

Add the this compound dilutions to the wells and incubate for a predetermined time.

-

Add the mGluR1 agonist to all wells and immediately begin recording the fluorescence signal.

4. Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence.

-

The IC₅₀ value for this compound is determined by plotting the percent inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Calcium mobilization assay workflow.

In Vivo: Formalin-Induced Nociception in Rodents

This model assesses the analgesic potential of this compound by measuring its effect on pain-related behaviors induced by a formalin injection.

1. Animals and Acclimation:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

2. Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

-

Administer this compound via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the formalin injection.

3. Formalin Injection:

-

Briefly restrain the animal and inject a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

4. Behavioral Observation:

-

Immediately place the animal in a clear observation chamber.

-

Record the amount of time the animal spends licking, flinching, or biting the injected paw over a set period (e.g., 60 minutes).

-

The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-60 minutes), reflecting inflammatory pain.

5. Data Analysis:

-

The total time spent in nociceptive behaviors is calculated for both phases.

-

Compare the results from the this compound-treated group to a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Workflow for the formalin-induced nociception model.

Conclusion

This compound serves as a critical pharmacological tool for the investigation of mGluR1 function. Its selectivity and non-competitive mechanism of action allow for precise dissection of mGluR1-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any tool compound, careful characterization and appropriate experimental design are paramount to generating robust and reproducible data. The continued use of this compound will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of mGluR1 and may aid in the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

In Vitro Characterization of LY456066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456066 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its binding affinity and functional potency. Detailed experimental protocols for key in vitro assays are presented to facilitate the replication and further investigation of its pharmacological profile. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and characterization process.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs, which include mGluR1 and mGluR5, are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.

This compound has been identified as a selective antagonist for mGluR1, a receptor implicated in various neurological and psychiatric disorders. Understanding the in vitro characteristics of this compound is essential for its development as a potential therapeutic agent. This guide summarizes the key in vitro data for this compound and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its ability to inhibit the function of the mGluR1 receptor. The following table summarizes the available quantitative data for this compound.

| Parameter | Receptor | Value | Assay Type |

| IC50 | mGluR1 | 52.0 nM | Functional Antagonism |

Table 1: In Vitro Potency of this compound

Signaling Pathway of mGluR1 and Inhibition by this compound

Activation of mGluR1 by its endogenous agonist, glutamate, initiates a signaling cascade that leads to an increase in intracellular calcium. This compound, as a non-competitive antagonist, inhibits this pathway at the receptor level.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of mGluR1 antagonists like this compound.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing mGluR1

-

Radioligand (e.g., [3H]-Quisqualic acid)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, incubate cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

Materials:

-

Cells stably or transiently expressing mGluR1 (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

This compound

-

mGluR1 agonist (e.g., Glutamate or Quisqualate)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed cells in a black-walled, clear-bottom microplate and incubate overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Measure baseline fluorescence using the plate reader.

-

Inject a fixed concentration of the mGluR1 agonist (typically the EC80 concentration) into the wells.

-

Immediately record the fluorescence signal over time to measure the calcium response.

-

Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization (IC50).

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a stable metabolite of IP3.

Materials:

-

Cells stably expressing mGluR1

-

IP-One HTRF assay kit (or similar)

-

This compound

-

mGluR1 agonist (e.g., Glutamate)

-

Stimulation buffer containing LiCl

-

HTRF-compatible plate reader

Procedure:

-

Seed cells in a suitable microplate and incubate.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the mGluR1 agonist in stimulation buffer containing LiCl to the wells. LiCl inhibits the degradation of IP1.

-

Incubate for a specified time to allow for IP1 accumulation.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit protocol.

-

Incubate to allow for the competitive binding reaction to occur.

-

Measure the HTRF signal using a compatible plate reader.

-

Determine the concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation (IC50).

Conclusion

This compound is a potent in vitro antagonist of the mGluR1 receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further characterization, particularly regarding its selectivity against other mGluR subtypes and a broader panel of receptors, will be crucial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LY456066

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of the proposed in vivo experimental protocols for the compound LY456066, a p38 mitogen-activated protein kinase (MAPK) inhibitor. Due to the limited publicly available preclinical data for this compound, this document outlines generalized protocols and data presentation formats based on standard practices for evaluating p38 MAPK inhibitors in animal models. The provided methodologies for pharmacokinetics, efficacy, and toxicology studies are intended to serve as a foundational guide for researchers designing in vivo experiments.

Mechanism of Action and Signaling Pathway

This compound is designed to target the p38 MAPK signaling pathway. The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Activation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines and has been investigated as a potential treatment strategy for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease.

Below is a diagram illustrating the p38 MAPK signaling pathway.

References

- 1. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving LY456066 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456066 is a small molecule compound that, like many experimental drugs, may exhibit poor solubility in aqueous solutions. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for dissolving this compound, preparing stock and working solutions, and include recommendations for appropriate vehicle controls. Due to the limited publicly available information on the specific molecular target of this compound, a hypothetical signaling pathway is presented for illustrative purposes.

Physicochemical Properties and Solubility

Table 1: General Solubility of Poorly Soluble Compounds in Common Solvents

| Solvent | Suitability for Cell Culture | Notes |

| Dimethyl Sulfoxide (DMSO) | High (at low final concentrations) | A versatile solvent for many nonpolar compounds. The final concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity, although this can be cell-line dependent.[1] |

| Ethanol | Moderate | Can be used as a solvent, but it is more volatile and can have biological effects on cells. The final concentration should be kept low.[2] |

| Water | Low | Most hydrophobic compounds have very limited solubility in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water, PBS is generally not a suitable primary solvent for hydrophobic compounds. |

| Cell Culture Medium | Very Low | Direct dissolution in media is often challenging and can lead to precipitation. |

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to final working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the Molecular Weight (MW) of this compound. This information is essential for calculating the mass of the compound needed.

-

Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * MW ( g/mol ) * 1 mL * (1 L / 1000 mL)

-

Weigh the this compound powder using an analytical balance in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C , protected from light.

Preparation of Working Solutions and Vehicle Controls

Working solutions are prepared by diluting the stock solution into the cell culture medium. It is crucial to include a vehicle control to account for any effects of the solvent on the cells.[3][4][5]

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile tubes for dilution

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.[1]

-

Prepare a vehicle control for each concentration of this compound tested. The vehicle control should contain the same final concentration of DMSO as the corresponding experimental sample. For example, if the final concentration of this compound is 10 µM (prepared from a 10 mM stock, a 1:1000 dilution), the vehicle control should be a 1:1000 dilution of DMSO in the cell culture medium (0.1% DMSO).

-

Add the final working solutions (this compound and vehicle control) to the cell cultures. Ensure gentle mixing.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound solutions for cell culture.

Hypothetical Signaling Pathway

Disclaimer: The specific molecular target of this compound is not publicly available. The following diagram illustrates a generic signaling pathway that could be inhibited by a small molecule like this compound and is for representative purposes only.

Caption: Hypothetical signaling cascade inhibited by a small molecule.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]

- 5. reddit.com [reddit.com]

Application Notes and Protocols for the mGluR1 Antagonist LY456236 in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the selective metabotropic glutamate receptor 1 (mGluR1) antagonist, LY456236, in common rodent models of pain. The initial query for "LY456066" did not yield specific results, suggesting it may be an incorrect or obsolete compound designation. LY456236 is a closely related and well-characterized tool compound for studying the role of mGluR1 in nociception.

Metabotropic glutamate receptors, particularly mGluR1, are implicated in the modulation of pain signaling. Antagonism of mGluR1 has been shown to be effective in reducing hyperalgesia and allodynia in various preclinical pain models, making it a target of interest for the development of novel analgesics. These protocols are intended to serve as a comprehensive guide for researchers investigating the antinociceptive effects of mGluR1 antagonists.

Data Presentation: LY456236 Dosage in Rodent Pain Models

The following table summarizes the effective dosage ranges of LY456236 in different rodent pain models based on published literature.

| Animal Model | Species | Pain Type | Route of Administration | Effective Dose Range | Reference Pain-Related Outcome |

| Formalin Test | Mouse | Inflammatory/Nociceptive | Systemic (e.g., i.p.) | 10 - 30 mg/kg | Reduction of formalin-induced hyperalgesia |

| Spinal Nerve Ligation (SNL) | Rat | Neuropathic | Systemic (e.g., i.p.) | 10 - 30 mg/kg | Reversal of mechanical allodynia |

| CFA-Induced Thermal Hyperalgesia | Rat | Inflammatory | Systemic (e.g., i.p.) | 10 - 30 mg/kg (representative) | Attenuation of thermal hyperalgesia |

Note: The dosage for the CFA-induced thermal hyperalgesia model is a representative range for systemic administration of mGluR1 antagonists in inflammatory pain models, as specific data for LY456236 in this model was not available. Dose-response studies are recommended to determine the optimal dose for specific experimental conditions.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 1 (mGluR1).

Experimental Workflow

The diagram below outlines a general experimental workflow for evaluating the analgesic efficacy of a compound like LY456236 in a rodent pain model.

Experimental Protocols

Formalin-Induced Inflammatory Pain in Mice

This model assesses nociceptive and inflammatory pain responses.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Formalin solution (1-5% in sterile saline)[1]

-

LY456236

-

Vehicle for LY456236

-

Observation chambers

-

Video recording equipment (optional)

-

Hamilton syringes for injection

Procedure:

-

Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: Administer LY456236 (10-30 mg/kg, i.p.) or vehicle 30-60 minutes prior to formalin injection.

-

Formalin Injection: Briefly restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[2]

-

Observation: Immediately place the mouse into the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Acute Nociceptive Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.[1]

-

-

Data Analysis: Compare the duration of licking/biting behavior between the LY456236-treated and vehicle-treated groups for both phases.

Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

LY456236

-

Vehicle for LY456236

-

Plantar test apparatus (e.g., Hargreaves apparatus)

-

Hamilton syringes for injection

Procedure:

-

Baseline Measurement: Determine the baseline paw withdrawal latency to a thermal stimulus for each rat using the plantar test apparatus.

-

CFA Injection: Lightly anesthetize the rat and inject 100-150 µL of CFA into the plantar surface of the right hind paw.

-

Development of Hyperalgesia: Allow 24-48 hours for the development of inflammation and thermal hyperalgesia. Confirm the development of hyperalgesia by re-measuring the paw withdrawal latency.

-

Drug Administration: Administer LY456236 (representative dose of 10-30 mg/kg, i.p.) or vehicle.

-

Post-Drug Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to assess the anti-hyperalgesic effect of the compound.

-

Data Analysis: Compare the paw withdrawal latencies between the LY456236-treated and vehicle-treated groups at each time point.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats

This surgical model mimics neuropathic pain resulting from nerve injury.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 4-0 or 5-0 silk)

-

LY456236

-

Vehicle for LY456236

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and shave the back over the lumbosacral region. Prepare the surgical site with an antiseptic solution.

-

Surgical Procedure:

-

Make a midline incision over the L4-S2 vertebrae.[3]

-

Separate the paraspinal muscles to expose the L6 transverse process.

-

Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Isolate the L5 spinal nerve and tightly ligate it with a silk suture.[4]

-

Close the muscle and skin layers with sutures.

-

-

Post-Operative Care: Provide appropriate post-operative analgesia and care according to institutional guidelines. Allow the animals to recover for 7-14 days for the development of stable mechanical allodynia.

-

Baseline and Post-Surgical Assessment: Measure the paw withdrawal threshold to von Frey filaments before surgery and after the recovery period to confirm the development of mechanical allodynia in the ipsilateral paw.

-

Drug Administration: Administer LY456236 (10-30 mg/kg, i.p.) or vehicle.

-

Post-Drug Assessment: Measure the paw withdrawal threshold at various time points after drug administration to evaluate the anti-allodynic effect of the compound.

-

Data Analysis: Compare the paw withdrawal thresholds between the LY456236-treated and vehicle-treated groups.

References

- 1. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Group I metabotropic glutamate receptor antagonists block secondary thermal hyperalgesia in rats with knee joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY456066 in Formalin-Induced Pain Assays

Introduction

This document provides detailed application notes and protocols for the use of LY456066, a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, in formalin-induced pain assays. The formalin test is a widely used preclinical model of tonic, persistent pain that involves two distinct phases of nocifensive behavior, making it a valuable tool for assessing the efficacy of novel analgesic compounds. The initial acute phase (Phase I) is characterized by the direct activation of nociceptors, while the subsequent prolonged tonic phase (Phase II) is associated with inflammatory processes and central sensitization. This compound, by targeting mGluR5, is hypothesized to modulate the glutamatergic system, which plays a crucial role in the transmission and sensitization of pain signals in the central nervous system. These guidelines are intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for pain management.

Mechanism of Action

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of neurons in the brain and spinal cord. Upon activation by glutamate, mGluR5 initiates a cascade of intracellular signaling events, leading to increased neuronal excitability. In the context of pain, mGluR5 is implicated in the development and maintenance of central sensitization, a key mechanism underlying chronic pain states. By acting as an antagonist, this compound is expected to block the effects of glutamate at mGluR5, thereby reducing the hyperexcitability of dorsal horn neurons in the spinal cord and attenuating the transmission of pain signals. This mechanism is particularly relevant for the second phase of the formalin test, which is heavily influenced by central sensitization.

Signaling Pathway of mGluR5 in Nociception

Caption: mGluR5 signaling cascade in central sensitization.

Experimental Protocols

Animals

-

Species: Adult male Sprague-Dawley rats (200-250 g) or adult male C57BL/6 mice (20-25 g).

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least 7 days and to the testing environment for at least 2 days prior to the experiment.

Drug Preparation and Administration

-

This compound: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline, 5% DMSO in saline). The final concentration should be prepared based on the desired dose and a standard injection volume (e.g., 1 ml/kg for rats, 10 ml/kg for mice).

-

Formalin: Prepare a 2.5% formalin solution by diluting 37% formaldehyde solution in 0.9% saline.

-

Administration: Administer this compound via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)) at a specified time point before the formalin injection (e.g., 30-60 minutes). A vehicle control group should be included in all experiments.

Formalin Test Procedure

-